

Application Note: Analysis of (Z)-11-Hexadecenoic Acid by Gas Chromatography

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Compound of Interest

Compound Name: (Z)-11-Hexadecenoic acid

Cat. No.: B013448

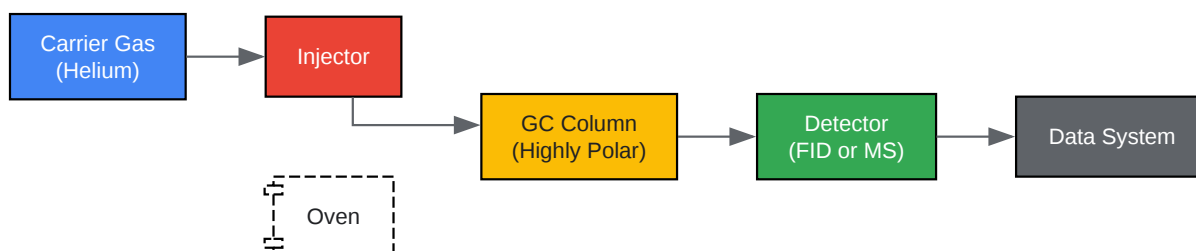
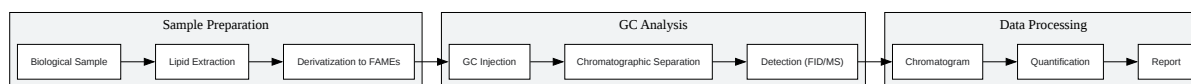
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Introduction

(Z)-11-Hexadecenoic acid, a monounsaturated fatty acid, is of interest to researchers in various fields, including biochemistry and drug development. Accurate and reliable quantification of this analyte in various matrices is crucial for understanding its biological role. Gas chromatography (GC) is a powerful and widely used technique for the analysis of fatty acids.^{[1][2]} However, due to the low volatility and polar nature of free fatty acids, a derivatization step is typically required to convert them into more volatile and less polar derivatives, making them suitable for GC analysis.^{[1][3]} The most common approach is the esterification of fatty acids to form fatty acid methyl esters (FAMES), which are readily analyzed by GC with either a flame ionization detector (FID) or a mass spectrometer (MS).^[1] This application note provides a detailed protocol for the analysis of **(Z)-11-Hexadecenoic acid** as its methyl ester derivative by GC.

Experimental Workflow and Signaling Pathways

The overall workflow for the analysis of **(Z)-11-Hexadecenoic acid** by gas chromatography involves several key steps, from sample preparation to data analysis. The logical relationship of the components within the gas chromatography system is also crucial for understanding the analytical process.



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References

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